molecular formula C7H12N2O2 B597077 2-Oxa-6,9-diazaspiro[4.5]decan-10-one CAS No. 1341564-99-5

2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Cat. No.: B597077
CAS No.: 1341564-99-5
M. Wt: 156.185
InChI Key: MNPVOKQVDRVYJK-UHFFFAOYSA-N
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Description

2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Oxa-6,9-diazaspiro[4.5]decan-10-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction highlights its potential as a therapeutic agent in treating diseases associated with necroptosis.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to exert anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line The compound’s ability to inhibit RIPK1 activity leads to reduced necroptosis, thereby protecting cells from programmed cell death

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is crucial for its therapeutic potential, as it can modulate cell death pathways and provide protection against inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively . Understanding its metabolic interactions is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6,9-diazaspiro[4.5]decan-10-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

2-Oxa-6,9-diazaspiro[4.5]decan-10-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of unique functional groups.

Properties

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVOKQVDRVYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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